Cas no 1131594-60-9 (3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid)

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid is a brominated benzoic acid derivative featuring a 3-methylpiperidinylmethyl substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine atom and carboxylic acid functionality. The incorporation of the 3-methylpiperidine moiety enhances its potential as a building block for biologically active molecules, offering opportunities for further derivatization. Its well-defined structure and stability under standard conditions make it suitable for use in cross-coupling reactions, amide formations, and other transformations. The compound is typically handled under controlled conditions to ensure purity and reactivity in synthetic applications.
3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid structure
1131594-60-9 structure
商品名:3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid
CAS番号:1131594-60-9
MF:C14H18NO2Br
メガワット:312.20222
CID:1030429
PubChem ID:45072155

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid
    • 3-bromo-4-[(3-methylpiperidin-1-yl)methyl]benzoic acid
    • DTXSID90662419
    • 1131594-60-9
    • 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoicacid
    • AKOS015842789
    • DB-366094
    • インチ: InChI=1S/C14H18BrNO2/c1-10-3-2-6-16(8-10)9-12-5-4-11(14(17)18)7-13(12)15/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,17,18)
    • InChIKey: LGCJZTZVMALETP-UHFFFAOYSA-N
    • ほほえんだ: CC1CCCN(C1)CC2=C(C=C(C=C2)C(=O)O)Br

計算された属性

  • せいみつぶんしりょう: 311.052
  • どういたいしつりょう: 311.052
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 1

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM159313-1g
3-bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid
1131594-60-9 95%
1g
$505 2021-08-05
Chemenu
CM159313-1g
3-bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid
1131594-60-9 95%
1g
$470 2023-01-19
Alichem
A129006654-1g
3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid
1131594-60-9 95%
1g
$479.60 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1757675-1g
3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid
1131594-60-9 98%
1g
¥3553.00 2024-08-09

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid 関連文献

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acidに関する追加情報

Comprehensive Overview of 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid (CAS No. 1131594-60-9)

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid (CAS No. 1131594-60-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This brominated benzoic acid derivative features a unique structural framework, combining a 3-methylpiperidine moiety with a benzene ring, making it a valuable intermediate in drug discovery and material science. Its molecular formula, C14H18BrNO2, highlights its potential for diverse applications, particularly in the synthesis of bioactive molecules.

The compound's 3-methylpiperidin-1-yl group contributes to its lipophilicity, which is crucial for enhancing membrane permeability in drug design. Researchers are increasingly exploring its role in modulating enzyme inhibition and receptor binding, aligning with current trends in targeted therapy and precision medicine. As the demand for small-molecule therapeutics grows, 1131594-60-9 stands out as a promising candidate for further development.

In recent years, the scientific community has focused on optimizing heterocyclic compounds like 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid for improved pharmacokinetic properties. Its bromine substituent offers a reactive site for further functionalization, enabling the creation of derivatives with tailored biological activities. This adaptability resonates with the rising interest in structure-activity relationship (SAR) studies and fragment-based drug design.

From a synthetic chemistry perspective, CAS 1131594-60-9 exemplifies the convergence of medicinal chemistry and organic synthesis. Its preparation often involves Pd-catalyzed cross-coupling reactions, a hot topic in green chemistry due to the push for sustainable catalytic processes. The compound's stability under physiological conditions also makes it a subject of interest in prodrug development, addressing challenges in drug delivery systems.

Beyond pharmaceuticals, 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid has potential applications in agrochemical research, where modified benzoic acids are explored for plant growth regulation. Its structural features align with searches for novel pesticide scaffolds, a trending area as agriculture seeks eco-friendly alternatives. The compound's piperidine ring is particularly noteworthy, as this motif appears in numerous natural product-inspired bioactive molecules.

Analytical characterization of 1131594-60-9 typically employs advanced techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS), reflecting the growing emphasis on analytical method validation in chemical research. These methods ensure the compound's purity, a critical factor given the increasing regulatory focus on impurity profiling in synthetic intermediates.

The commercial availability of 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid has expanded in response to its rising demand from contract research organizations (CROs) and academic labs. Suppliers frequently highlight its use in high-throughput screening libraries, catering to the pharmaceutical industry's need for diverse chemical space exploration. This aligns with the broader shift toward computational-aided drug design, where such building blocks are invaluable.

Environmental considerations surrounding brominated compounds have prompted studies on the biodegradation pathways of derivatives like CAS 1131594-60-9. This reflects the chemical industry's response to green chemistry principles and the search for benign by design molecules. Such research directions address frequently searched topics like eco-friendly synthesis and green pharmaceuticals.

Looking ahead, 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid is poised to remain relevant as researchers investigate its structure-property relationships for various applications. Its combination of a halogenated aromatic system with a basic nitrogen heterocycle offers a versatile platform for innovation across multiple scientific disciplines, from medicinal chemistry to materials science.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量